4-Chloro-3-fluoroaniline

Catalog No.
S1532451
CAS No.
367-22-6
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-fluoroaniline

CAS Number

367-22-6

Product Name

4-Chloro-3-fluoroaniline

IUPAC Name

4-chloro-3-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

ACMJJQYSPUPMPN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)Cl

Synonyms

4-Chloro-3-fluoro-aniline; 3-Fluoro-4-chloroaniline; 3-Fluoro-4-chlorobenzenamine; 4-Chloro-3-fluorobenzenamine; 4-Chloro-3-fluoro-benzeneamine; 4-Chloro-3-fluorophenylamine

Canonical SMILES

C1=CC(=C(C=C1N)F)Cl

The exact mass of the compound 4-Chloro-3-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-fluoroaniline (CAS 367-22-6) is a highly specialized dihalogenated aromatic amine utilized primarily as a building block in advanced pharmaceutical synthesis and materials science. Featuring a primary amine functional group alongside meta-fluoro and para-chloro substituents, this compound possesses a distinct electronic and steric profile that governs its reactivity in nucleophilic substitutions, Buchwald-Hartwig aminations, and amide coupling reactions . With a melting point of 58–62 °C and a relatively low predicted pKa of ~2.94, it serves as a critical precursor for active pharmaceutical ingredients (APIs), including specific antimalarials, HIV-1 entry inhibitors, and kinase inhibitor analytical standards, as well as an optimal monomer for synthesizing electroactive fluorinated polyanilines . Procurement of this exact isomer is driven by its unique ability to fine-tune lipophilicity, metabolic stability, and target-binding affinity in downstream products.

Substituting 4-chloro-3-fluoroaniline with its widely used positional isomer, 3-chloro-4-fluoroaniline (the standard Gefitinib precursor), or monohalogenated analogs fundamentally alters both synthetic processability and downstream efficacy. The positional swap of the chlorine and fluorine atoms shifts the amine's pKa from ~3.60 (in the 3-Cl, 4-F isomer) to ~2.94, significantly reducing nucleophilicity and necessitating customized catalytic conditions for high-yield cross-coupling . Furthermore, in medicinal chemistry, the exact 4-chloro-3-fluoro substitution pattern is strictly required to establish specific halogen bonds and steric fits within target binding pockets, such as the Phe43 cavity of the HIV-1 gp120 envelope or the PfATP4 binding site in Plasmodium falciparum [1]. Utilizing an alternative isomer or a generic halogenated aniline abolishes these precise molecular interactions, leading to a drastic loss of nanomolar potency and rendering the resulting APIs clinically inactive.

Amine Nucleophilicity and Coupling Processability

The specific arrangement of the electronegative halogens in 4-chloro-3-fluoroaniline results in a predicted pKa of approximately 2.94, which is notably lower than that of its structural isomer 3-chloro-4-fluoroaniline (pKa ~3.60) . This 0.66 pKa unit reduction directly decreases the basicity and nucleophilicity of the primary amine. Consequently, standard amide coupling or amination conditions optimized for generic anilines often yield poor conversions. Process chemists must select this exact compound and pair it with optimized basic conditions (e.g., DIPEA/HATU) or specific palladium ligands in Buchwald-Hartwig aminations to achieve high-yield incorporation into complex API scaffolds .

Evidence DimensionAmine pKa (Basicity/Nucleophilicity)
Target Compound Data~2.94 pKa
Comparator Or Baseline3-Chloro-4-fluoroaniline (~3.60 pKa)
Quantified Difference~0.66 pKa unit reduction
ConditionsPredicted physicochemical properties affecting nucleophilic coupling

Buyers must account for the lower pKa when selecting coupling reagents and base equivalents to ensure high yields and reproducibility in API synthesis.

Parasite Growth Inhibition in Antimalarial Scaffolds

In the development of advanced antimalarial agents targeting the Plasmodium falciparum parasite, the incorporation of the 4-chloro-3-fluoroaniline building block provides critical binding advantages over monohalogenated baselines. The specific steric bulk of the para-chlorine combined with the electronic effect of the meta-fluorine significantly improves the drug's potency, driving the half-maximal effective concentration (EC50) down to 27 nM in optimized scaffolds . Substituting this moiety with unhalogenated or differently substituted anilines typically results in a loss of binding affinity, pushing the EC50 into the less favorable >100 nM range.

Evidence DimensionAntimalarial Potency (EC50)
Target Compound Data27 nM EC50
Comparator Or BaselineMonohalogenated/unhalogenated baselines (>100 nM EC50)
Quantified DifferenceSub-30 nM potency achievement
ConditionsPlasmodium falciparum parasite growth inhibition assay

Procuring this exact isomer is critical for achieving nanomolar potency in specific antimalarial drug development pipelines.

Env Conformation Stabilization in HIV-1 Entry Inhibitors

4-Chloro-3-fluoroaniline is the mandatory precursor for synthesizing the 3-substituted piperidine core of novel HIV-1 CD4-mimetic compounds, such as MCG-IV-210. The 4-chloro-3-fluoro substitution on the aromatic ring is structurally essential to 'open' the HIV-1 envelope glycoprotein (Env) and stabilize the vulnerable state 2A conformation[1]. Structure-activity relationship studies demonstrate that this exact substitution pattern is required to sensitize viral particles to antibody-dependent cellular cytotoxicity (ADCC), achieving a 50% inhibitory concentration (IC50) of 0.11 μM against HIV-1CH58TF; utilizing alternative halogenated anilines fails to achieve the precise steric fit necessary for this level of antiviral activity.

Evidence DimensionViral Neutralization (IC50)
Target Compound Data0.11 μM IC50 (MCG-IV-210 derivative)
Comparator Or BaselineAlternative halogenated aniline derivatives
Quantified DifferenceEssential for optimal ADCC sensitization and sub-micromolar IC50
ConditionsHIV-1 infected cells and viral particles

Substitution with other isomers will result in a loss of the specific steric interactions required for HIV-1 Env binding and neutralization.

Monomer Electronic Profile for Fluorinated Polyanilines

For materials science applications, 4-chloro-3-fluoroaniline acts as a highly specialized monomer due to its distinct electronic transitions, specifically an S1 ← S0 excitation energy of 33,242 cm⁻¹ and an adiabatic ionization energy of 63,868 cm⁻¹ [1]. When polymerized via advanced concurrent reduction and substitution or Buchwald-Hartwig amination, this monomer can yield highly conductive fluorinated polyanilines (up to 3 S/cm). This is a massive improvement over conventionally prepared poly(fluoroaniline)s, which typically exhibit poor conductivities in the range of 10⁻⁶ to 10⁻⁵ S/cm [2].

Evidence DimensionPolymer Conductivity Potential
Target Compound DataUp to 3 S/cm conductivity
Comparator Or BaselineConventional poly(fluoroaniline)s (10⁻⁶ to 10⁻⁵ S/cm)
Quantified DifferenceUp to 5 orders of magnitude improvement
ConditionsOptimized polymerization of fluorinated aniline monomers

Industrial buyers developing electroactive polymers require this specific monomer to overcome the conductivity limitations of standard fluorinated anilines.

Synthesis of HIV-1 CD4-Mimetic Compounds

4-Chloro-3-fluoroaniline is the required starting material for the amide coupling phase in the synthesis of 3-substituted piperidine cores for HIV-1 entry inhibitors. Its specific halogenation pattern is necessary to ensure the final API can stabilize the state 2A conformation of the HIV-1 Env glycoprotein, making it indispensable for this class of antiviral research [1].

Development of High-Potency Antimalarials

In medicinal chemistry pipelines targeting Plasmodium falciparum, this compound is utilized as a nucleophilic building block to introduce a dihalogenated moiety. Procurement of this exact isomer is critical for achieving sub-30 nM EC50 values, as the specific para-chloro and meta-fluoro arrangement dictates the necessary binding affinity within the parasite's target sites.

Production of Electroactive Fluorinated Polyanilines

Industrial and academic materials scientists procure 4-chloro-3-fluoroaniline as a monomer for synthesizing advanced conductive polymers. Its unique ionization energy allows it to overcome the typical conductivity limitations of standard fluorinated anilines, enabling the creation of highly electroactive polyanilines for use in sensors, conductive inks, and semiconductor applications [2].

Synthesis of Kinase Inhibitor Analytical Standards

Because 4-chloro-3-fluoroaniline is a positional isomer of the standard Gefitinib precursor (3-chloro-4-fluoroaniline), it is specifically procured to synthesize 3-deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib (D289540). This allows quality control laboratories to accurately identify and quantify API isomer impurities in commercial tyrosine kinase inhibitor batches, ensuring regulatory compliance .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (96.08%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (94.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.24%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (11.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

367-22-6

Wikipedia

4-chloro-3-fluoroaniline

Dates

Last modified: 08-15-2023

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